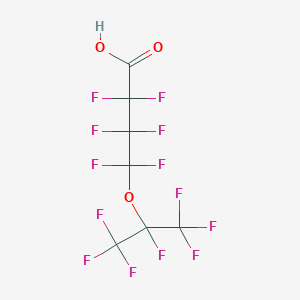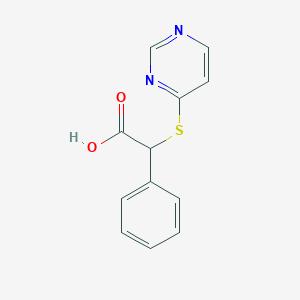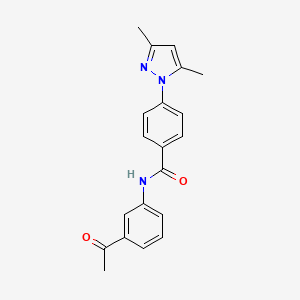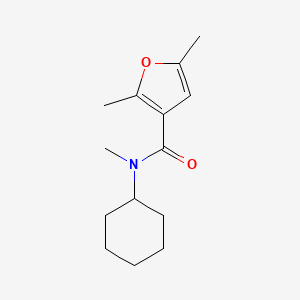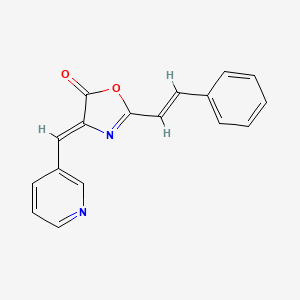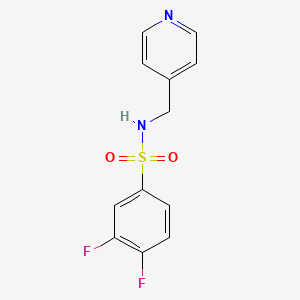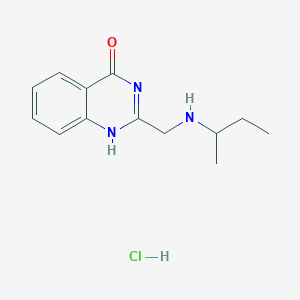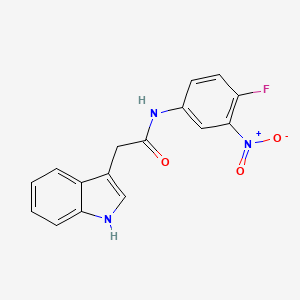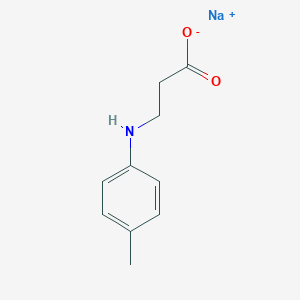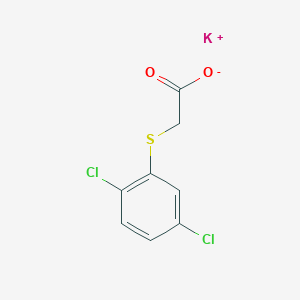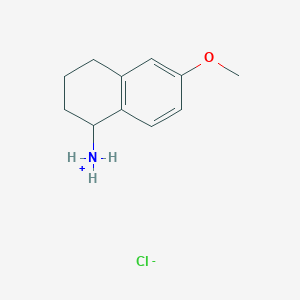![molecular formula C16H11N3OS B7806049 5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol](/img/structure/B7806049.png)
5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol is a compound with the molecular formula C16H11N3OS . It has a molecular weight of 293.3 g/mol . The compound is also known by other names such as CDK9-IN-15 and EX-A6247 .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives, including 5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol, involves the reaction of certain compounds in the presence of a catalytic amount of concentrated HCl in dry DMF . The process involves heating under reflux conditions .Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C16H11N3OS/c20-14-6-2-3-10-11 (14)4-1-5-13 (10)19-15-12-7-8-21-16 (12)18-9-17-15/h1-9,20H, (H,17,18,19) . The Canonical SMILES representation is C1=CC2=C (C=CC=C2O)C (=C1)NC3=C4C=CSC4=NC=N3 . Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 86.3 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 293.06228316 g/mol . The compound has a complexity of 369 .Mechanism of Action
The compound is part of a group of morpholine-based thieno[2,3-d]pyrimidine derivatives designed and synthesized as anti-PI3K agents . These compounds maintain the common pharmacophoric features of several potent PI3K inhibitors . Their antiproliferative activity on NCI 60 cell lines and their enzymatic activity against PI3K isoforms have been evaluated .
Future Directions
The compound and its derivatives have shown promise in the field of cancer research . Some of these compounds have revealed good cytotoxic activities against breast cancer cell lines . One compound, in particular, exhibited the best enzymatic inhibitory activity on PI3Kβ & PI3Kγ and good activity on most NCI cell lines, especially those with overexpressed PI3K . This compound could be optimized to serve as a new chemical entity for discovering new anticancer agents .
properties
IUPAC Name |
5-(thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-14-6-2-3-10-11(14)4-1-5-13(10)19-15-12-7-8-21-16(12)18-9-17-15/h1-9,20H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOSYBWTPRPCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)NC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

